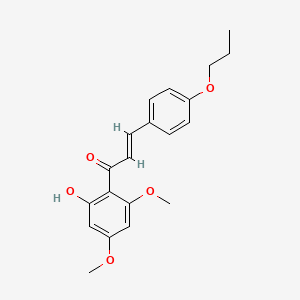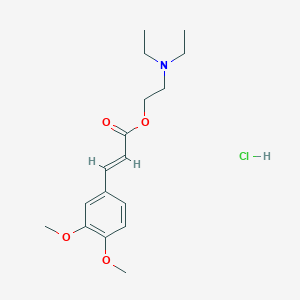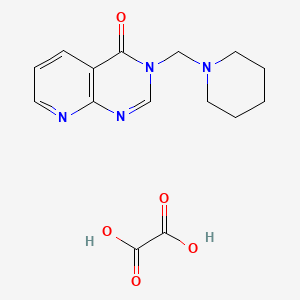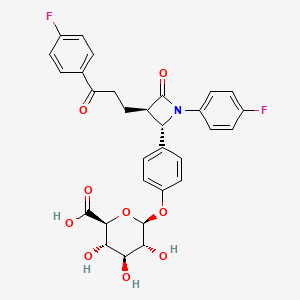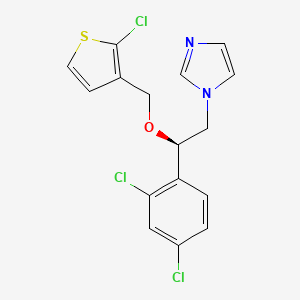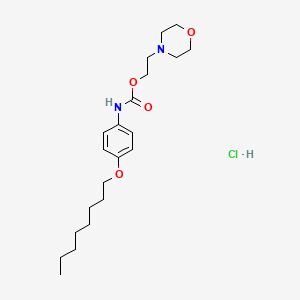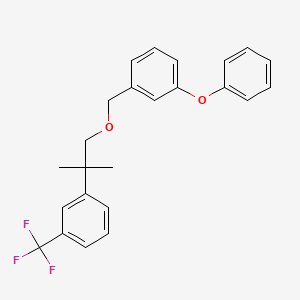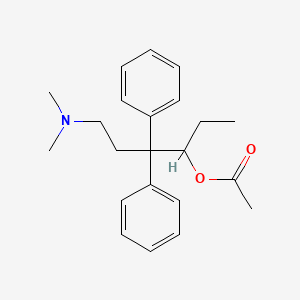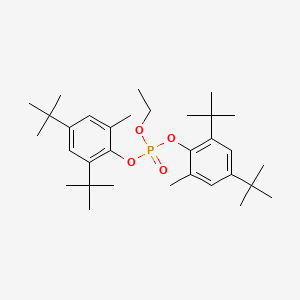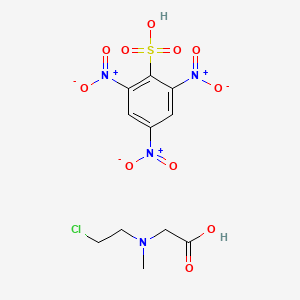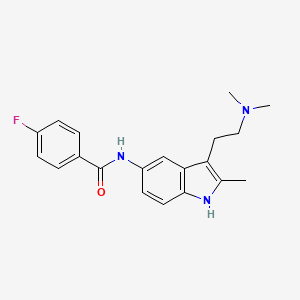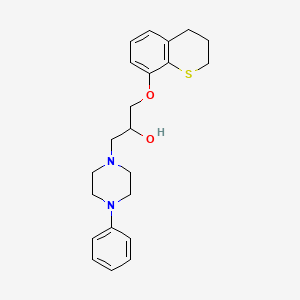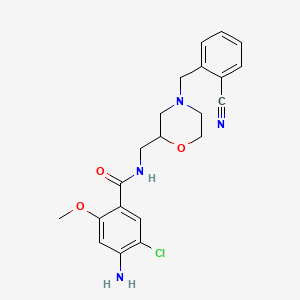
4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, a morpholine ring, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the morpholine ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the cyanophenyl group: This step involves the reaction of a cyanobenzyl halide with the morpholine derivative.
Coupling with the benzamide moiety: The final step involves the coupling of the intermediate with 4-amino-5-chloro-2-methoxybenzoic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles in the presence of a base or under microwave irradiation to facilitate the reaction.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Shares the benzamide moiety but lacks the morpholine and cyanophenyl groups.
N-(4-(2-Cyanophenyl)methyl)morpholine: Contains the morpholine and cyanophenyl groups but lacks the benzamide moiety.
Uniqueness
4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112885-01-5 |
|---|---|
Molecular Formula |
C21H23ClN4O3 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[4-[(2-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H23ClN4O3/c1-28-20-9-19(24)18(22)8-17(20)21(27)25-11-16-13-26(6-7-29-16)12-15-5-3-2-4-14(15)10-23/h2-5,8-9,16H,6-7,11-13,24H2,1H3,(H,25,27) |
InChI Key |
ABBISOSIZGELED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3C#N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


